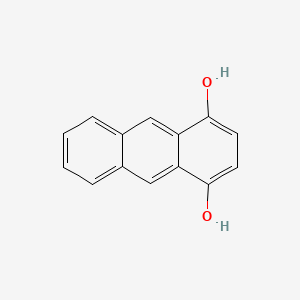

1,4-Anthracenediol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

anthracene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYYLCHYRULSFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505022 | |

| Record name | Anthracene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7218-35-1 | |

| Record name | Anthracene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,4 Anthracenediol and Its Derivatives

Advanced Catalytic Approaches in Anthracenediol Synthesis

Catalytic Hydrogenation Methods

Catalytic hydrogenation plays a crucial role in the synthesis of various reduced anthracene (B1667546) derivatives, including anthracenediols. While direct hydrogenation of anthracene to 1,4-anthracenediol is not as widely documented as other reduction pathways, hydrogenation is a key step in the production of related compounds and in the interconversion of anthracene derivatives. For instance, the industrial production of hydrogen peroxide often involves the catalytic hydrogenation of anthraquinones (AnQ) to anthrahydroquinones (AnH₂Q), which are essentially 9,10-anthracenediols nih.govacs.org. This process highlights the utility of heterogeneous catalysts, such as palladium, platinum, or nickel, under various pressures and temperatures, in reducing the quinone system to the diol form nih.govacs.org.

Specific methods for producing related anthracenediols involve the catalytic hydrogenation of anthracene itself or its substituted derivatives. For example, the synthesis of 1,2-dihydro-1,2-anthracenediol has been achieved through the catalytic hydrogenation of anthracene using specific catalysts under controlled conditions ontosight.ai. Furthermore, processes exist for the preparation of tetrahydro-anthracenediols, such as the catalytic hydrogenation of tetrahydro-anthraquinones, followed by isomerization steps justia.comgoogle.com. These methods underscore the versatility of catalytic hydrogenation in accessing reduced anthracenediol scaffolds, often employing noble metal catalysts or Raney nickel.

Table 1: Representative Catalytic Hydrogenation for Anthracenediol Precursors

| Reaction Type | Substrate Example | Catalyst Example | Conditions (General) | Product Type (Example) | Reference(s) |

| Anthraquinone (B42736) Reduction | Anthraquinone (AnQ) | Pd/C, Pt/C, Ni | H₂ gas, solvent (e.g., ethanol, water), moderate T/P | Anthrahydroquinone (9,10-AnH₂Q) | nih.govacs.org |

| Anthracene Hydrogenation (Partial) | Anthracene | Various | H₂ gas, specific catalysts, controlled conditions | 1,2-Dihydro-1,2-anthracenediol | ontosight.ai |

| Tetrahydro-anthraquinones Hydrogenation | Tetrahydro-anthraquinone | Various | H₂ gas, liquid phase, catalysts | Tetrahydro-anthracenediols | justia.comgoogle.com |

Stereoselective and Regioselective Synthesis Strategies for Anthracenediol Systems

The synthesis of anthracenediol systems can involve strategies that control the stereochemistry and regiochemistry of the introduced hydroxyl groups or the reduction process. While specific examples for the direct stereoselective or regioselective synthesis of 1,4-anthracenediol are not extensively detailed in the provided literature, general approaches for anthracenediol systems are reported.

Research into the synthesis of diols from related anthraquinone precursors has demonstrated regioselective transformations. For instance, certain trihydroxyanthraquinones can be regioselectively converted into diol derivatives, yielding products with high diastereomeric excess (d.e.) researchgate.net. These methods often involve multi-step sequences that carefully control the reaction environment and reagents to direct the formation of specific isomers. The presence of defined stereochemistry, such as the trans configuration at the 1,2 positions in 1,2-dihydro-trans-1,2-anthracenediol, indicates that stereochemical outcomes are a consideration in the synthesis of these compounds ontosight.ai. Developing regioselective and stereoselective routes is crucial for accessing specific anthracenediol isomers with tailored properties.

Post-Synthetic Functionalization and Derivatization Strategies

Once an anthracenediol core is synthesized, further modifications can be performed to introduce new functionalities or alter existing ones. These strategies typically involve reactions targeting the hydroxyl groups or the aromatic ring system.

Modification of Hydroxyl Groups

The hydroxyl groups of anthracenediols are amenable to various derivatization reactions, such as etherification or esterification. A notable example involves the monoalkylation of 1,4-anthracenediol or related dihydroxyanthracenedione precursors. These reactions typically proceed via an acid-catalyzed pathway, where the diol reacts with thionyl chloride in the presence of primary or secondary alcohols to yield monoalkyl ethers researchgate.netresearchgate.netresearchgate.net. This method allows for the selective functionalization of one of the hydroxyl groups, leading to ether derivatives with potential applications in various chemical processes.

Table 2: Monoalkylation of 1,4-Anthracenediol Derivatives

| Reaction Type | Substrate Example | Reagents | Conditions (General) | Product Example | Yield (General) | Reference(s) |

| Monoalkylation (Etherification) | 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenediones (2b, c) | Thionyl chloride (SOCl₂), Primary/Secondary Alcohol | Acid-catalyzed reaction in the presence of alcohol | Quinizarine monoalkyl ethers (6c-i) | High | researchgate.netresearchgate.netresearchgate.net |

Introduction of Substituents on the Anthracene Ring System

Introducing substituents directly onto the anthracene ring system of 1,4-anthracenediol presents synthetic challenges, particularly in preserving the sensitive diol functionalities. While direct electrophilic aromatic substitution reactions like halogenation, nitration, or Friedel-Crafts acylation/alkylation are common for anthracene itself, applying these to anthracenediols requires careful consideration of reaction conditions to avoid side reactions or degradation of the hydroxyl groups.

Research has explored the functionalization of related anthraquinone precursors, which can then be converted to anthracenediols. For example, amino-substituted anthraquinones have been synthesized from 1,4-dihydroxyanthraquinone researchgate.net. These transformations typically involve reactions such as the Marschalk alkylation or tosylation followed by amination on the anthraquinone scaffold, which are then processed to yield the desired functionalized diol derivatives or related compounds. The isolation of naturally occurring substituted 1,4-anthracenediol derivatives from plant sources also indicates the existence of such functionalized structures, though their synthetic introduction often involves complex pathways or protection/deprotection strategies science.gov. Further research into selective ring functionalization methods that are compatible with the diol moiety remains an area of interest.

Compound List:

1,4-Anthracenediol

Anthracene

1,2-Dihydro-1,2-anthracenediol

1,2-Dihydro-trans-1,2-anthracenediol

9,10-Anthracenediol (Anthrahydroquinone, AnH₂Q)

Anthraquinone (AnQ)

Tetrahydro-anthracenediol

Tetrahydro-anthraquinones

1,4-Dihydroxyanthraquinone

Quinizarine monoalkyl ethers

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenediones

1,4,5-Trihydroxy-9,10-anthraquinone

Spectroscopic and Analytical Characterization of 1,4 Anthracenediol and Its Congeners

Advanced Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical method for identifying functional groups within a molecule by measuring the absorption of infrared radiation. acenet.eduwikipedia.org Different molecular bonds vibrate at characteristic frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a unique spectral fingerprint of the compound. acenet.edu

In the context of 1,4-Anthracenediol, the FT-IR spectrum is characterized by specific absorption bands that signify its key structural features. The presence of hydroxyl (-OH) groups is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations of the anthracene (B1667546) core are observed in the 3000-3100 cm⁻¹ range, while C=C stretching vibrations within the aromatic rings appear between 1400 and 1600 cm⁻¹. The C-O stretching vibrations associated with the hydroxyl groups are expected in the 1000-1200 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for 1,4-Anthracenediol

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 | O-H Stretching | Hydroxyl |

| 3000-3100 | Aromatic C-H Stretching | Aromatic Ring |

| 1400-1600 | Aromatic C=C Stretching | Aromatic Ring |

| 1000-1200 | C-O Stretching | Hydroxyl |

This table is based on general principles of IR spectroscopy and data from related compounds.

Raman spectroscopy provides complementary information to FT-IR by detecting inelastic scattering of monochromatic light. horiba.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for characterizing the carbon skeleton of aromatic compounds like 1,4-Anthracenediol.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. horiba.comwikipedia.org This enhancement, which can be by a factor of 10¹⁰ to 10¹¹, allows for the detection of even single molecules. wikipedia.org The enhancement arises from electromagnetic and chemical mechanisms, primarily the localized surface plasmon resonance of the metal nanoparticles. horiba.comclinmedjournals.org

For 1,4-Anthracenediol, SERS can provide detailed vibrational information that might be weak or unresolved in a conventional Raman spectrum. The interaction of the molecule with the metal surface can also lead to changes in the selection rules, potentially revealing vibrational modes that are normally forbidden in the standard Raman spectrum. wikipedia.org While specific SERS studies on 1,4-Anthracenediol are not detailed in the provided results, the technique has been successfully applied to other aromatic molecules, demonstrating its potential for high-sensitivity analysis of anthracenediols. core.ac.ukclinmedjournals.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including UV-Vis and fluorescence spectroscopy, are crucial for understanding the electronic structure and photophysical properties of 1,4-Anthracenediol.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within a molecule. savemyexams.comethz.ch The absorption spectrum of an aromatic compound like anthracene is characterized by distinct bands arising from π-π* transitions. The position and intensity of these bands are sensitive to the molecular structure, including the presence of substituents and the extent of conjugation. mdpi.com

The UV-Vis spectrum of the parent compound, anthracene, in cyclohexane (B81311) exhibits characteristic absorption bands. omlc.orgedinst.com The introduction of hydroxyl groups at the 1 and 4 positions in 1,4-Anthracenediol is expected to cause a shift in these absorption bands, likely a red shift (to longer wavelengths), due to the electron-donating nature of the hydroxyl groups which affects the energy of the molecular orbitals. mdpi.com Studies on various anthracene derivatives confirm that substitution significantly influences the absorption spectra. researchgate.netresearchgate.net For example, adding different substituents to the anthracene core can alter the position and shape of the absorption peaks. mdpi.comresearchgate.net While a specific UV-Vis spectrum for 1,4-Anthracenediol is not provided in the search results, data for related compounds like 1,4-dihydroxy-9,10-anthraquinone is available, showing characteristic absorption in the visible region. nist.gov

Table 2: Representative UV-Vis Absorption Data for Anthracene

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, cm⁻¹/M) |

| Cyclohexane | 356.2 | 9,700 |

Data sourced from measurements of Anthracene. omlc.org The absorption maxima for 1,4-Anthracenediol are expected to be shifted due to the hydroxyl substituents.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. edinst.com This technique provides information about the excited states of a molecule and is highly sensitive to the molecular environment. Anthracene and its derivatives are known for their fluorescent properties. mdpi.com The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. edinst.com

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com The quantum yield of anthracene itself is known to be solvent-dependent, with a value of 0.36 in cyclohexane and 0.27 in ethanol. omlc.org The introduction of hydroxyl groups in 1,4-Anthracenediol can influence its fluorescence properties, including the emission wavelength and quantum yield. The presence of these groups can introduce new deactivation pathways for the excited state, potentially altering the fluorescence efficiency. researchgate.net While specific quantum yield data for 1,4-Anthracenediol is not available in the search results, the study of related anthracene derivatives shows that substitutions can significantly impact fluorescence. mdpi.comresearchgate.net

Table 3: Fluorescence Quantum Yield of Anthracene in Different Solvents

| Solvent | Quantum Yield (ΦF) |

| Cyclohexane | 0.36 |

| Ethanol | 0.27 |

Data for the parent compound, Anthracene. omlc.org These values serve as a baseline for understanding the potential fluorescence behavior of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). rsc.orgcareerendeavour.com The chemical shift, multiplicity (splitting pattern), and integration of the signals in an NMR spectrum provide a wealth of information about the connectivity and chemical environment of the atoms.

For 1,4-Anthracenediol, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts of the aromatic protons are influenced by their position on the anthracene ring system and the electronic effects of the hydroxyl groups. The hydroxyl proton signal's position can vary depending on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. careerendeavour.com The carbon atoms attached to the hydroxyl groups would appear at a different chemical shift compared to the other aromatic carbons. Due to the symmetry of 1,4-Anthracenediol, the number of distinct signals in both the ¹H and ¹³C NMR spectra would be less than the total number of protons or carbons, respectively. While specific NMR data for 1,4-Anthracenediol is found in some databases, detailed assignments are not always provided. google.comnih.gov However, analysis of related structures like 1,4-dihydroxyanthraquinone and other anthracene derivatives provides a strong basis for interpreting the expected spectra. researchgate.netspectrabase.comchemicalbook.comchemicalbook.comchemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,4-Anthracenediol

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | 6.5 - 8.5 (Aromatic) | The exact shifts depend on the specific proton environment. |

| ¹H | 4.0 - 6.0 (Hydroxyl) | Broad signal, position is solvent and concentration dependent. |

| ¹³C | 110 - 155 (Aromatic) | Carbons attached to -OH groups will be shifted downfield. |

This table is based on general NMR principles and data for analogous structures. careerendeavour.comabdn.ac.ukuniversite-paris-saclay.fr

Mass Spectrometry Techniques for Molecular Identification and Mechanistic Studies

Mass spectrometry is a cornerstone analytical technique for the molecular identification of 1,4-Anthracenediol and its derivatives, providing insights into their fragmentation patterns and aiding in the elucidation of reaction mechanisms. High-resolution mass spectrometry (HRMS) is particularly crucial for the validation of molecular structures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for the analysis of hydroxyanthracene derivatives (HADs). mdpi.com This technique offers high sensitivity and specificity, allowing for the simultaneous analysis of multiple analytes in a single run. mdpi.com For instance, a validated UHPLC-MS/MS method for the detection and quantification of 16 different HADs demonstrated limits of quantification ranging from 0.025 mg kg⁻¹ to 1 mg kg⁻¹. mdpi.com The recovery rates for most analytes in this study were within the acceptable range of 80% to 120%. mdpi.com Such methods are invaluable for both regulatory analysis and dietary intake studies. mdpi.com

Gas chromatography coupled with high-resolution mass spectrometry (GC-Q-Orbitrap MS) is another robust technique employed for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. mdpi.com This method allows for target, suspect, and unknown screening of organic micropollutants. mdpi.com In studies of environmental samples, GC-HRMS has been used to identify not only parent PAHs but also various PAH derivatives. mdpi.com

Electron ionization (EI) mass spectrometry has been used to study the fragmentation behavior of 9,10-anthracenedione derivatives. researchgate.net Metastable ion studies, in particular, have been instrumental in distinguishing between isomers, such as those with a sulfonamide group at different positions on the anthracenedione molecule. researchgate.net

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry, often combined with chemical derivatization, enhances the detection of small molecules like amino acids and neurotransmitters in tissues. nih.gov While not directly applied to 1,4-Anthracenediol in the provided context, the principles of using derivatization to improve signal and achieve structural specificity through MSⁿ fragmentation are broadly applicable to related compounds. nih.gov

Table 1: LC-MS/MS Parameters for Selected Hydroxyanthracene Derivatives This table is representative of data found in studies on HADs and is for illustrative purposes.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Aloe-emodin | 269.0 | 241.0 | 20 |

| Emodin | 269.0 | 225.0 | 22 |

| Danthron | 239.0 | 211.0 | 25 |

| Rhein | 283.0 | 239.0 | 23 |

| Chrysophanol | 253.0 | 225.0 | 21 |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a non-destructive technique that provides comprehensive information about the crystalline structure of solid materials. mdpi.comcotecna.com It is used to determine crystal structure, size, orientation, phase identification, lattice parameters, and other structural properties. mdpi.comcotecna.com The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample, as described by Bragg's Law (nλ = 2d sinθ). mpg.de

For anthracenes, XRD analysis reveals detailed insights into their molecular packing and intermolecular interactions in the solid state. For example, in a study of diphenylphosphanyl anthracenes, XRD data showed that the introduction of a bulky substituent can induce a significant "butterfly" bend in the anthracene core. d-nb.info The analysis of crystal packing can identify weak interactions, such as C-H···π interactions, that govern the solid-state structure, while also indicating the absence of significant π-π stacking in some cases. d-nb.info

Powder X-ray diffraction (PXRD) is particularly useful for phase identification and can be used to monitor changes in the solid-state fluorescence properties of anthracene derivatives. rsc.org By comparing the PXRD patterns of different organic salts of anthracene-2,6-disulfonic acid, researchers can correlate changes in the crystal structure with observed fluorescence behavior. rsc.org The diffraction patterns are compared against extensive databases, such as the X-ray Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data, to identify the mineral or crystalline phases present. cotecna.com

Table 2: Representative X-ray Diffraction Data for a Crystalline Material This table illustrates typical data obtained from an XRD experiment and is not specific to 1,4-Anthracenediol.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 21.1 | 4.21 | 75 |

| 25.3 | 3.52 | 90 |

| 28.9 | 3.09 | 50 |

| 31.5 | 2.84 | 65 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. uprm.edueag.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. eag.comcea.fr

For polycyclic aromatic hydrocarbons (PAHs), XPS is a valuable tool for investigating their chemical and electronic structures. researchgate.net High-resolution XPS can resolve fine structures in the spectra that arise from vibronic coupling—the interaction between nuclear vibrations and electronic degrees of freedom. researchgate.net Theoretical calculations combined with experimental data provide accurate reference spectra for the characterization of PAHs. acs.org

Studies on PAHs have shown that different types of carbon atoms within the molecule can be distinguished by their core binding energies (BEs). acs.orgdiva-portal.org For example, inner carbons, peripheral carbons bonded to three other carbons, and peripheral carbons bonded to a hydrogen atom exhibit decreasing binding energies. acs.orgdiva-portal.org In linear PAHs like anthracene, the peripheral carbons bonded to hydrogen can be further subdivided, showing chemical shifts of approximately 0.2–0.4 eV. acs.orgdiva-portal.org This sensitivity to the local chemical environment allows XPS to be a powerful tool for detailed structural analysis. uprm.edueag.com

For insulating samples, surface charging can occur, which shifts the XPS peaks to higher binding energies. uprm.edu This effect is typically corrected by using an internal reference, such as the adventitious carbon C 1s peak, which is set to a standard binding energy of 284.8 eV. uprm.edu

Table 3: Theoretical C 1s Binding Energies for Different Carbon Types in Linear PAHs This table is based on computational studies of PAHs and provides a general illustration of expected XPS data.

| Carbon Type | Description | Approximate Binding Energy (eV) |

|---|---|---|

| Inner (i) | Carbon atom bonded only to other carbon atoms within the ring structure | Highest BE |

| Peripheral (p) | Peripheral carbon atom bonded to three other carbon atoms | Intermediate BE |

| Peripheral (h) | Peripheral carbon atom bonded to a hydrogen atom | Lowest BE |

Computational Chemistry and Theoretical Modeling of 1,4 Anthracenediol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1,4-Anthracenediol. These methods, based on quantum mechanics, allow for the accurate prediction of molecular geometries, electronic energies, and spectroscopic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to investigate excited-state properties, such as UV-Vis absorption and fluorescence spectra researchgate.netresearchgate.netnih.govresearchgate.netjoaquinbarroso.commdpi.comresearchgate.net. This method is essential for understanding a molecule's photophysical behavior, including how it interacts with light. TD-DFT calculations can predict the wavelengths of light absorbed by 1,4-Anthracenediol and the nature of the electronic transitions involved. These predictions are vital for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or solar cells, where light absorption and emission characteristics are paramount researchgate.netnih.gov. By simulating these excited states, researchers can gain a deeper understanding of phenomena like photoluminescence and photochemical reactions researchgate.netjoaquinbarroso.com.

Molecular Dynamics Simulations for Structural and Electronic Properties

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to study how molecules change their structure and electronic properties over time. These simulations track the motion of atoms and molecules based on classical mechanics, influenced by interatomic forces derived from quantum mechanical calculations or empirical force fields mdpi.comnih.govlivecomsjournal.orgyoutube.comscielo.org.mx.

For 1,4-Anthracenediol, MD simulations could be used to explore its conformational flexibility, how it interacts with its environment (e.g., solvent or solid surfaces), and how these dynamic processes might influence its electronic properties. For instance, simulations could reveal how hydrogen bonding networks evolve or how structural changes affect charge transport pathways within a larger molecular system mdpi.comnih.govscielo.org.mxnih.govosti.govmdpi.com. By simulating the molecule's movement over picoseconds to nanoseconds, MD provides insights into dynamic processes that static quantum chemical calculations cannot capture.

Analysis of Electronic Structure and Reactivity Descriptors

Analyzing the electronic structure of 1,4-Anthracenediol provides fundamental insights into its chemical reactivity and potential interaction sites. Key descriptors derived from these analyses include Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's reactivity, particularly in reactions involving electron transfer or bond formation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and its potential for electronic excitations researchgate.netresearchgate.netresearchgate.netnankai.edu.cnnih.govresearchgate.netunl.edufigshare.com.

For 1,4-Anthracenediol, the HOMO represents the region where the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO represents the region where it is most likely to accept electrons (acting as an electrophile) researchgate.netresearchgate.netunl.eduajchem-a.com. The spatial distribution and energy levels of these orbitals dictate the molecule's susceptibility to electrophilic or nucleophilic attack and are critical for predicting its behavior in chemical reactions and its electronic conductivity in materials researchgate.netnankai.edu.cnnih.govresearchgate.netunl.edufigshare.com.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping visualizes the distribution of electron density around a molecule, highlighting regions that are electron-rich (negative potential, typically nucleophilic sites) and electron-deficient (positive potential, typically electrophilic sites) researchgate.netresearchgate.netresearchgate.netuni-muenchen.deorientjchem.orgresearchgate.netlibretexts.org. By mapping MEP values onto the molecule's electron density surface, researchers can identify specific atoms or regions prone to attack by electrophiles or nucleophiles.

For 1,4-Anthracenediol, MEP mapping would reveal the electrostatic landscape of the molecule, indicating where positive charges are concentrated and where negative charges are most dense. This information is invaluable for predicting reaction pathways, understanding intermolecular interactions, and designing molecules for specific chemical or biological functions researchgate.netuni-muenchen.deorientjchem.orgresearchgate.netlibretexts.org. The hydroxyl groups on 1,4-Anthracenediol are expected to significantly influence the MEP, potentially creating distinct regions of polarity and reactivity compared to unsubstituted anthracene (B1667546).

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful computational technique used to elucidate the electronic structure of molecules by transforming delocalocalized molecular orbitals into localized, chemically intuitive orbitals, such as bonds, lone pairs, and antibonds uni-muenchen.dewisc.edu. This method provides a detailed picture of electron density distribution, hybridization, and charge transfer within a molecule.

For 1,4-Anthracenediol, NBO analysis would typically reveal:

Hybridization and Bonding : The nature of the C-O bonds and the C-H bonds, including the hybridization of the oxygen and carbon atoms involved in the hydroxyl groups and the saturated positions.

Charge Distribution : Natural atomic charges on each atom, indicating the polarity of bonds and the distribution of electron density, particularly on the oxygen atoms of the hydroxyl groups and the aromatic carbons.

Delocalization Effects : Second-order perturbation energies (E(2)) quantify the extent of electronic delocalization, such as hyperconjugation (e.g., n→σ* or n→π* interactions) between lone pairs on oxygen atoms and antibonding orbitals of adjacent bonds or the π-system. These interactions are crucial for understanding bond strengths and molecular stability.

While specific published NBO analyses directly on 1,4-Anthracenediol were not found in the provided search results, this methodology is standard for characterizing the electronic properties of organic molecules. Such analyses typically yield parameters that can be tabulated to illustrate bonding characteristics. For example, studies on related systems often report significant donor-acceptor orbital interactions, quantified by second-order perturbation energies.

| Interaction Type (Example) | Donor Orbital | Acceptor Orbital | Second-Order Perturbation Energy (E(2)) [kcal/mol] |

| n→σ | n(O) | σ(C-H) | ~8.07 |

| n→π | n(O) | π(C=C) | ~0.68 |

Note: The values presented in this table are illustrative examples from studies on related chemical systems mdpi.com and not specific to 1,4-Anthracenediol.

Theoretical Studies of Spectroscopic Signatures and Intermolecular Interactions

Theoretical methods play a vital role in predicting and interpreting the spectroscopic signatures of molecules and understanding their intermolecular interactions.

Spectroscopic Signatures: Computational chemistry, particularly Density Functional Theory (DFT), is widely employed to calculate properties such as vibrational frequencies (IR spectroscopy), chemical shifts (NMR spectroscopy), and electronic transitions (UV-Vis spectroscopy) nih.govdicp.ac.cn. These calculated spectra can be compared with experimental data to confirm molecular structures and identify specific functional groups or bonding environments. While specific calculated spectroscopic data for 1,4-Anthracenediol were not detailed in the provided search results, theoretical studies on similar aromatic systems often reveal characteristic vibrational modes associated with O-H stretching and bending, as well as C-O stretching, and shifts in aromatic ring vibrations due to the presence of hydroxyl groups and partial saturation csic.es.

Intermolecular Interactions: Studies involving molecular systems that incorporate 1,4-anthracenediol have explored its behavior under external stimuli. For instance, computational investigations have examined charge transport properties and molecular conformations of systems containing 1,4-anthracenediol units linked to electrodes, revealing how molecular elongation affects transport rochester.edu. These studies often involve molecular dynamics simulations and quantum chemical calculations to map potential energy surfaces and interaction profiles.

General principles from studies on other anthracene derivatives highlight the importance of:

Hydrogen Bonding : The hydroxyl groups in 1,4-Anthracenediol can participate in hydrogen bonding, both intramolecularly and intermolecularly, influencing its solid-state structure and interactions with solvents csic.esmdpi.com.

π-π Stacking : The aromatic rings of the anthracene core can engage in π-π stacking interactions, which are significant in crystal packing and supramolecular assembly rsc.org.

Conformational Flexibility : Theoretical studies can predict preferred conformations and how these might change upon interaction with other molecules or under mechanical stress, as observed in studies of larger molecular assemblies containing anthracenediol units rochester.edu.

| Study Context | Parameter Measured/Studied | Value/Range | Source |

| Molecular pulling of systems with 1,4-anthracenediol | Molecular Length (L) | 22 Å to 27 Å (stable region) | rochester.edu |

| Molecular pulling of systems with 1,4-anthracenediol | Molecular Length (L) | ~27.5 Å (conformational transition) | rochester.edu |

| Luminescence enhancement of anthracene derivatives | Applied Pressure | 1 atm to 1.0 GPa | rsc.org |

Mechanistic Insights into Chemical Transformations

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including identifying transition states, intermediates, and energy barriers. For 1,4-Anthracenediol, or its precursors, studies have provided insights into reduction pathways.

One significant transformation involves the reduction of anthracene-9,10-diol (B1198905) to 1,4,9,10-Tetrahydroanthracene-9,10-diol . This process can be achieved through various methods, with computational studies helping to map the mechanistic details:

LiAlH₄-Mediated Reduction : In tetrahydrofuran (B95107) (THF), lithium aluminum hydride (LiAlH₄) reduces anthracene-9,10-diol. The mechanism is proposed to involve the aluminum coordinating to the hydroxyl groups, directing hydrogen delivery to the 1,4-positions of the central ring, leading to saturation. This reaction typically yields the product in the range of 65–72% .

Electrochemical Reduction : Electrochemical studies suggest a mechanism where anthracene-9,10-diol adsorbs onto a platinum surface, accepts electrons to form a radical anion, undergoes sequential protonation at the 1,4-positions to saturate the ring, and finally desorbs as the reduced product. This process highlights the role of surface interactions and proton transfer in the transformation .

These computational and electrochemical studies provide a foundation for understanding how the anthracene core can be selectively modified, offering mechanistic details crucial for synthetic chemists.

Reaction Yield Data:

| Reaction | Reducing Agent | Yield Range |

| Reduction of anthracene-9,10-diol to 1,4,9,10-Tetrahydroanthracene-9,10-diol | LiAlH₄ | 65–72% |

Computational Catalysis Studies Involving Anthracenediols

Computational catalysis employs theoretical methods, such as DFT, to design, understand, and optimize catalytic processes aps.orgtuwien.ata-star.edu.sg. These studies can involve predicting reaction pathways, transition states, and the electronic properties of catalysts and substrates.

While specific computational catalysis studies directly involving 1,4-Anthracenediol as a catalyst, ligand, or substrate were not identified within the provided search results, the general principles of computational catalysis are highly applicable. Such studies would typically focus on:

Catalyst Design : Using computational screening to identify potential catalysts or ligands that can interact favorably with 1,4-Anthracenediol or its derivatives for specific transformations.

Mechanism Elucidation : Calculating reaction pathways and energy barriers for reactions catalyzed by metal complexes or organocatalysts involving anthracenediols.

Selectivity Prediction : Using theoretical models to predict the stereoselectivity or regioselectivity of reactions involving anthracenediols.

The absence of direct studies in the provided literature does not preclude the potential application of these methods to 1,4-Anthracenediol, suggesting an area for future computational research.

Compound List:

1,4-Anthracenediol (also known as 1,4-dihydroanthracene-9,10-diol, 9,10-Anthracenediol, 1,4-dihydro-)

Anthracene-9,10-diol

1,4,9,10-Tetrahydroanthracene-9,10-diol

Photophysical Phenomena and Advanced Optical Properties of 1,4 Anthracenediol Frameworks

Electronic Excitation and Emission Mechanisms

Anthracene (B1667546) and its derivatives, including potentially 1,4-anthracenediol, exhibit characteristic electronic excitation and emission behaviors governed by their conjugated π-electron systems. Upon absorption of light, molecules transition from their ground electronic state (S₀) to an excited singlet state (S₁). This excited state can then relax back to the ground state through various pathways. The primary radiative decay process is fluorescence, which involves the emission of a photon as the molecule returns to S₀ libretexts.org. Anthracene derivatives typically display fluorescence in the blue to bluish-green region of the spectrum mdpi.com.

A key aspect of anthracene photophysics is the proximity of its lowest singlet excited state (S₁) and higher triplet excited states (e.g., T₂). This energetic arrangement facilitates efficient intersystem crossing (ISC), a spin-forbidden process where the molecule transitions from a singlet state to a triplet state (T₁) mdpi.com. While fluorescence is a spin-allowed transition with short lifetimes (typically 10⁻⁹ to 10⁻⁶ seconds), phosphorescence, which arises from triplet-to-singlet transitions, is spin-forbidden and thus has much longer lifetimes libretexts.org.

In concentrated solutions or solid states, anthracene derivatives can also form excited dimers known as excimers. These species arise from the interaction of an excited monomer with a ground-state monomer and exhibit distinct emission spectra, often red-shifted compared to the monomer fluorescence mdpi.comrsc.orgrsc.org. The formation and properties of excimers are highly dependent on molecular geometry and intermolecular interactions rsc.org.

Table 1: Fluorescence Quantum Yields of Anthracene

| Solvent | Quantum Yield (ΦF) | Reference |

| Cyclohexane (B81311) | 0.36 | omlc.org |

| Ethanol | 0.27 | omlc.orgresearchgate.net |

The fluorescence quantum yield (ΦF) quantifies the efficiency of fluorescence emission, representing the ratio of emitted photons to absorbed photons uci.edu. For anthracene, reported values vary depending on the solvent, as illustrated in Table 1. These values are crucial for designing luminescent materials and understanding energy transfer processes.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental photophysical process where light absorption initiates the transfer of an electron between molecular entities nih.govrsc.org. In donor-acceptor (D-A) systems, excitation of either the donor or acceptor can lead to the formation of charge-separated states, where an electron is transferred from the excited species to the other component nih.govias.ac.in. This process is critical in areas like artificial photosynthesis, where it drives charge separation for energy conversion nih.govrsc.orgmdpi.com.

The efficiency and directionality of PET are governed by factors such as the energy levels of the excited states, redox potentials, and the presence of bridging units that mediate electron transfer nih.govrsc.org. For example, studies on molecules like (E)-9-(4-nitrostyryl)anthracene have investigated PET processes in non-polar media, analyzing luminescence quenching and the formation of transient radical ion species ias.ac.in. The stabilization of these charge-separated states is a key goal in designing materials for optoelectronic applications rsc.orgias.ac.in.

Singlet Molecular Oxygen Generation and Reactivity

Singlet molecular oxygen (¹O₂) is a highly reactive, excited electronic state of molecular oxygen (O₂) that plays a significant role in photochemistry and photobiology mdpi.comiaea.orgresearchgate.net. It is most efficiently generated through photosensitization, a process where a photosensitizer (PS) molecule absorbs light and transfers the excitation energy to ground-state triplet oxygen (³O₂), promoting it to the singlet state (¹O₂) mdpi.comiaea.org. Anthracene derivatives, with their propensity for efficient intersystem crossing, can act as effective photosensitizers mdpi.com.

The generation of ¹O₂ is a bimolecular energy transfer process requiring a photosensitizer with a triplet state energy higher than that of ¹O₂ (94.3 kJ/mol) mdpi.com. Once formed, ¹O₂ is a potent electrophile that readily reacts with electron-rich molecules, unsaturated bonds, and heteroatoms, leading to oxidation products such as hydroperoxides and endoperoxides iaea.orgresearchgate.net. This reactivity underpins applications in photodynamic therapy (PDT), where it induces cell death, as well as in synthetic chemistry and environmental remediation mdpi.comiaea.orgmdpi.comnih.gov. The characteristic infrared emission of ¹O₂ at 1270 nm is often used for its detection iaea.orgnih.gov.

Photodimerization and Photochromism

A well-known photochemical reaction of anthracene and its derivatives is photodimerization, typically occurring via a [4+4] photocycloaddition reaction upon exposure to UV light mdpi.comrsc.orgrsc.org. This process involves the formation of a cyclobutane (B1203170) ring between two anthracene units. The reaction can proceed through either the excited singlet or triplet state, with the singlet pathway often favored in dilute solutions mdpi.comrsc.org. Excimers can also serve as intermediates in this dimerization process rsc.org.

This photodimerization is often reversible, meaning the dimer can revert to the monomer upon thermal treatment or irradiation with different wavelengths of light rsc.orgnih.govmdpi.com. This light-induced reversible transformation is the basis of photochromism, where the material exhibits a change in color or other optical properties upon irradiation nih.gov. The ability to control these transformations with light makes anthracene derivatives valuable for applications such as optical data storage and smart materials nih.govmdpi.comnih.gov.

Triplet-Triplet Annihilation Upconversion Research

Triplet-Triplet Annihilation (TTA) photon upconversion is a process that converts two low-energy photons into one higher-energy photon upc.edunih.gov. This phenomenon is achieved using a system comprising a sensitizer (B1316253) and an annihilator molecule. The sensitizer absorbs low-energy light, reaches its triplet state via ISC, and then transfers this energy to the annihilator through triplet energy transfer (TET). Subsequently, two triplet-excited annihilator molecules undergo TTA, combining their energy to form a high-energy singlet excited state in one molecule, which then emits an upconverted photon nih.govnih.gov.

Anthracene derivatives can function as either sensitizers or annihilators in TTA-UC systems mdpi.comupc.edunih.govresearchgate.net. Research in this area focuses on optimizing the efficiency of TTA-UC, which is influenced by factors such as the quantum yields of the sensitizer and annihilator, the efficiency of TET, and the TTA rate upc.edunih.gov. Challenges include oxygen sensitivity and the need for precise control over sensitizer and annihilator concentrations upc.edu. Recent advancements include the development of intramolecular TTA (iTTA) within polymeric structures to improve solid-state performance and reduce diffusion-dependent losses nih.gov. Carbazole-substituted anthracenes have also shown promise in enhancing TTA-UC efficiency researchgate.net.

Compound Names Mentioned:

| Compound Name |

|---|

| 1,4-Anthracenediol |

| Anthracene |

| Anthracene derivatives |

| (E)-9-(4-nitrostyryl)anthracene |

Electrochemical Behavior and Electron Transfer Characteristics of 1,4 Anthracenediol

Redox Potentials and Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a cornerstone technique for elucidating the electrochemical behavior of organic molecules, providing insights into their redox potentials, reversibility, and the number of electrons involved in electron transfer processes mtxlabsglobal.comnanoscience.comlibretexts.orgnih.gov. Studies on anthracene (B1667546) derivatives have demonstrated the utility of CV in characterizing their electrochemical profiles researchgate.netmdpi.com. For instance, research on phenyl-substituted 9,10-anthracene derivatives has revealed quasi-reversible oxidation processes, allowing for the estimation of HOMO energy levels from the onset of oxidation potentials mdpi.com. While direct quantitative redox potential data specifically for 1,4-Anthracenediol in various media is not extensively detailed in the provided snippets, the general behavior of related dihydroxybenzene compounds suggests that they undergo reversible two-electron oxidation-reduction reactions, often coupled with proton transfer mdpi.com. The electrochemical behavior of naphthoquinone derivatives, which share structural similarities, also exhibits characteristic anodic and cathodic peak potentials in cyclic voltammetry, with these potentials being influenced by their functional groups mdpi.com. Furthermore, studies on other anthracene-based systems indicate that the choice of solvent and supporting electrolyte can significantly influence measured redox potentials researchgate.net. The autooxidation of 9,10-anthracenediol to anthraquinone (B42736) is a known process pnas.org, highlighting the redox activity of such structures.

Table 6.1.1: Representative Electrochemical Parameters from Related Anthracene Derivatives

| Compound Class/Example | Solvent/Electrolyte | Redox Process | Potential (V vs. SHE/Fc) | Reversibility | Notes | Citation |

| Phenyl-substituted 9,10-anthracenes | DCM (0.1 M n-Bu₄NPF₆) | Oxidation | E1/2 ≈ -5.59 to -5.73 eV (HOMO) | Quasi-reversible | Estimated HOMO levels; variations due to phenyl substitution. | mdpi.com |

| 1,4-Dihydroxybenzenes | Ethyl Acetate | Oxidation | Sigmoidal voltammograms | Not specified | Susceptible to electrode fouling; behavior differs from 1,2-dihydroxybenzenes. | mdpi.com |

| 1,4-Naphthoquinone derivatives | 96% Ethanol (0.1 M NaClO₄, pH 4) | Oxidation | Anodic/Cathodic peaks | Not specified | Analytical signals related to functional groups; proposed redox mechanisms. | mdpi.com |

Electron Transfer Kinetics and Mechanisms

Understanding the kinetics and mechanisms of electron transfer is crucial for predicting and controlling electrochemical reactions researchgate.net. Cyclic voltammetry, in conjunction with techniques like rotating disk electrode voltammetry, allows for the determination of heterogeneous electron-transfer rate constants and the elucidation of reaction mechanisms nih.govrsc.orgrsc.org. Electron transfer processes can broadly be categorized into inner-sphere and outer-sphere mechanisms, each with distinct kinetic characteristics researchgate.net. For anthracene-based compounds, studies have explored proton-coupled electron transfer (PCET) events, where the rate constants are influenced by factors such as the pKa of associated acids rsc.org. While specific rate constants for 1,4-Anthracenediol are not detailed in the provided snippets, the general principles suggest that its electron transfer kinetics would be governed by factors like molecular structure, solvent, and the presence of proton donors or acceptors. The study of electrochemical proton-coupled electron transfer in anthracene-based azo dyes highlights the complexity of these processes, involving concerted proton and electron transfer events rsc.org.

Electroorganic Reactions and Mechanistic Investigations

1,4-Anthracenediol and its derivatives can participate in or mediate electroorganic reactions. Mechanistic investigations of such reactions often employ cyclic voltammetry to probe intermediate species and reaction pathways nih.govrsc.orgcardiff.ac.uk. For example, research on cathodic electroorganic reactions involving anthracene derivatives on silicon oxide dielectric electrodes has proposed mechanisms involving electrochemically generated hydrogen species, such as hydrogen atoms, which can lead to oxidized products at the cathode pnas.orgresearchgate.net. These studies suggest that the reaction is dependent on proton concentration and can be utilized in synthetic strategies for organic molecules researchgate.net. Cyclic voltammetry serves as a diagnostic tool to identify coupled electrochemical-chemical (EC) reactions and to optimize synthetic conditions by understanding the underlying mechanisms nih.govrsc.org. The general principles of electrosynthesis emphasize the ability to control selectivity by tuning applied potentials, with CV providing insights into these redox transformations nih.govgre.ac.uk.

Charge Transport Phenomena in Anthracenediol-Based Architectures

The incorporation of anthracene units, including those related to anthracenediols, into molecular architectures can influence charge transport properties. Research has explored charge transport phenomena in single-molecule junctions and molecular electronic devices where anthracene derivatives are utilized acs.orgacs.orguga.eduresearchgate.net. For instance, studies involving anthracenedione and anthracenediol units linked via ether chains have investigated their charge transport characteristics through computational methods, revealing how molecular elongation affects tunneling currents acs.org. In broader molecular electronics, the electronic coupling between molecules and electrodes, as well as intermolecular interactions, are critical factors dictating charge mobility and transport efficiency acs.org. While specific studies focusing on charge transport solely through 1,4-Anthracenediol in isolation within defined architectures are not explicitly detailed in the provided snippets, its structural features—a conjugated aromatic system with hydroxyl groups—suggest potential for charge delocalization and interaction within supramolecular assemblies or thin films. The general understanding of charge transport in organic semiconductors and molecular wires highlights the importance of molecular design, π-conjugation, and electrode-molecule interfaces in determining transport behavior acs.orguga.eduresearchgate.net.

Supramolecular Chemistry and Non Covalent Interactions of 1,4 Anthracenediol

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.orgbbau.ac.in Cyclodextrins, which are macrocyclic oligosaccharides, are common hosts due to their unique structure featuring a hydrophobic inner cavity and a hydrophilic exterior. oatext.combeilstein-journals.orgmdpi.com This structure allows them to form inclusion complexes with a variety of guest molecules, particularly those that are hydrophobic. oatext.commdpi.comthno.org

Studies have shown that 1,4-dihydroxyanthraquinone (quinizarin), a closely related compound to 1,4-anthracenediol, forms inclusion complexes with α-, β-, and γ-cyclodextrins. nih.gov The formation of these complexes is primarily driven by hydrophobic interactions between the guest molecule and the cyclodextrin (B1172386) cavity. nih.gov The size of the cyclodextrin cavity influences which part of the guest molecule is encapsulated. For instance, it is proposed that the unsubstituted benzene (B151609) ring of quinizarin (B34044) is encapsulated by the smaller α- and β-cyclodextrin cavities, while the larger γ-cyclodextrin cavity encapsulates the dihydroxy-substituted aromatic ring. nih.gov This selective encapsulation can alter the photophysical properties of the guest molecule and can be used to control its reactivity. nih.gov For example, the complexation of quinizarin with metal ions is enhanced in the presence of α- and β-cyclodextrins but is significantly reduced with γ-cyclodextrin due to the shielding of the chelating groups inside the larger cavity. nih.gov

The ability of cyclodextrins to form complexes with aromatic compounds like anthracene (B1667546) derivatives has been utilized to create water-soluble supramolecular polymers and other functional materials. researchgate.netbeilstein-journals.org The encapsulation can enhance the solubility and stability of the guest molecule in aqueous solutions. thno.org

Table 1: Cyclodextrin Host-Guest Complexation with Anthracene Derivatives

| Host Molecule | Guest Moiety | Primary Driving Force | Observed Effects | Reference |

|---|---|---|---|---|

| α-Cyclodextrin | Unsubstituted benzene ring of Quinizarin | Hydrophobic interaction | Enhanced metal ion complexation | nih.gov |

| β-Cyclodextrin | Unsubstituted benzene ring of Quinizarin | Hydrophobic interaction | Enhanced metal ion complexation | nih.gov |

| γ-Cyclodextrin | Dihydroxy-substituted ring of Quinizarin | Hydrophobic interaction | Reduced metal ion complexation | nih.gov |

Self-Assembly and Ordered Architectures

Molecular self-assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. wikipedia.orgnih.gov This process is crucial in the formation of many biological structures and is a powerful tool in materials science for creating novel functional materials. iosrjournals.org For molecules like 1,4-anthracenediol, with its aromatic core and hydrogen-bonding hydroxyl groups, self-assembly is driven by a combination of π-π stacking and hydrogen bonding. nih.gov

The aromatic nature of the anthracene core promotes π-π stacking, an interaction where the electron-rich π-systems of adjacent molecules align. nih.govnih.gov This interaction is a significant driving force for the aggregation of many aromatic compounds. nih.gov Simultaneously, the hydroxyl groups of 1,4-anthracenediol can form hydrogen bonds, which are directional interactions that contribute to the stability and order of the resulting assembly. nih.gov The interplay of these forces can lead to the formation of various ordered architectures, such as nanofibers, cage-like structures, and other nanoaggregates. nih.govrsc.organu.edu.au

Research on similar aromatic systems has shown that the specific geometry of the self-assembled structure is highly dependent on the balance of these non-covalent interactions. nih.govmdpi.com For instance, the self-assembly of anthracene derivatives can be controlled to form discrete, cage-like structures or extended polymeric chains. researchgate.netanu.edu.au Computational modeling has been used to understand and predict the self-assembly behavior of such molecules, revealing how intermolecular forces dictate the final architecture. anu.edu.auescholarship.org

Molecular Recognition Phenomena

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. wikipedia.org This phenomenon is the basis of many biological processes, such as enzyme-substrate binding and antigen-antibody interactions. wikipedia.org In synthetic systems, molecular recognition is key to designing sensors, catalysts, and targeted drug delivery systems. mdpi.comwikipedia.org

1,4-Anthracenediol and its derivatives can act as recognition units due to their specific size, shape, and functional groups. The planar aromatic surface allows for specific π-π stacking interactions with other aromatic molecules, while the hydroxyl groups can participate in directional hydrogen bonding. nih.govrsc.org The combination of these interactions allows for the selective binding of complementary guest molecules.

Macrocyclic hosts, for example, can be designed to have cavities that are complementary in size and shape to guest molecules like anthracene, leading to highly specific recognition. rsc.org Studies have shown that dinuclear metallo-macrocycles can encapsulate anthracene through multipoint Ag–π bonding, demonstrating a novel mode of molecular recognition for aromatic hydrocarbons. rsc.org The ability to design receptors that can selectively bind to specific molecules is a major goal of supramolecular chemistry, and anthracene derivatives provide a versatile platform for developing such systems. d-nb.info

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking) in Supramolecular Assemblies

The formation and stability of supramolecular assemblies of 1,4-anthracenediol are governed by a delicate balance of various intermolecular interactions. rsc.orgscielo.org.mx The most significant of these are hydrogen bonding and π-π stacking. nih.govnih.gov

Hydrogen Bonding: The two hydroxyl groups on the 1,4-anthracenediol molecule are capable of both donating and accepting hydrogen bonds. lookchem.com These interactions are highly directional and play a crucial role in determining the specific arrangement of molecules within a crystal lattice or a self-assembled structure. nih.goviosrjournals.org The presence of both hydrogen bond donors and acceptors on the same functional group is considered critical for the formation of stable nanoaggregates. nih.gov

Pi-Pi Stacking: The large, planar aromatic system of the anthracene core is prone to π-π stacking interactions. nih.govnih.gov These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings. iosrjournals.org Pi-pi stacking is a major contributor to the stability of assemblies of aromatic molecules and often dictates the packing of these molecules in the solid state. nih.gov In solution, host-enhanced π-π interactions can be used to drive the formation of supramolecular polymers. researchgate.net

Table 2: Key Intermolecular Interactions in 1,4-Anthracenediol Assemblies

| Interaction Type | Description | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom on a hydroxyl group and an electronegative atom (oxygen) on an adjacent molecule. iosrjournals.org | Directs the specific arrangement of molecules and contributes to the stability of the assembly. nih.gov |

| Pi-Pi Stacking | Non-covalent interaction between the aromatic rings of adjacent anthracene cores. nih.govnih.gov | A primary driving force for aggregation and stabilization of the assembled structure. nih.gov |

Catalytic Applications of Anthracenediol Based Systems

Role as Precursors or Intermediates in Catalytic Cycles

The role of a compound as a precursor or intermediate is vital in understanding catalytic cycles. While 1,4-Anthracenediol, particularly in its quinizarin (B34044) form (1,4-dihydroxyanthraquinone), is recognized as a precursor in organic synthesis for dyes and other complex molecules nih.govlookchem.comsmolecule.comrsc.org, and 9,10-dihydroxyanthracene serves as a reduced intermediate in anthraquinone-catalyzed processes wikipedia.org, direct evidence of 1,4-Anthracenediol itself functioning as a precursor or intermediate within a catalytic cycle was not found in the provided research snippets. Studies have focused on the synthesis of various substituted anthracene (B1667546) derivatives where 1,4-dihydroxyanthracene-9,10-dione derivatives are utilized as building blocks smolecule.comrsc.org.

Data Tables

Due to the absence of specific research findings detailing direct catalytic applications of 1,4-Anthracenediol in the reviewed literature, data tables illustrating detailed research findings, reaction conditions, yields, or catalytic efficiencies cannot be generated for this compound.

Compound List

1,4-Anthracenediol (also known as 1,4-Dihydroxyanthracene, Quinizarin)

9,10-Anthracenediol

Disodium 1,4-dihydro-9,10-dihydroxyanthracene

1,2-Dihydro-trans-1,2-anthracenediol

1,4-Dihydroxyanthracene-9,10-dione

2-Acetyl-1,4-dihydroxyanthracene-9,10-dione

Heteroboraanthracene-derived catalyst (OC-3)

Anthracene-fused chiral proline catalysts

Applications in Organic Electronics and Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives, including anthracenediols, are extensively studied for their role in OLEDs, serving as emitters, host materials, or charge transport layers. The inherent fluorescence and tunable energy levels of these compounds are key to their application. For instance, 9,10-Anthracenediol itself and its derivatives have been investigated for their fluorescent properties, which can contribute to the efficiency and color purity of emitted light ontosight.airsc.orgresearchgate.net.

Research indicates that functionalization at the 9,10 positions of the anthracene core can influence molecular packing and, consequently, charge transport properties. While direct use of 9,10-Anthracenediol in OLEDs is noted, derivatives like 9,10-dihydro-9,10-diphenylanthracene-9,10-diol have been explored as potential emitters due to their fluorescent characteristics ontosight.ai. Furthermore, anthracene derivatives are recognized for their use as host materials for emissive layers and as hole-transporting materials in OLED devices rsc.orgresearchgate.net. The specific electronic properties of these molecules, such as their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, are critical for efficient charge injection and transport within the OLED stack mdpi.com.

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics (OPVs), anthracene derivatives are investigated as donor or acceptor materials due to their charge transport capabilities and light absorption properties. While direct applications of 9,10-Anthracenediol in OPVs are less explicitly detailed in the provided search snippets, the broader class of anthracene derivatives serves as a foundation for developing new organic semiconductor materials for solar cells pkusz.edu.cnmdpi.com. The ability to tune the electronic properties and absorption spectra through structural modification makes them attractive candidates for efficient light harvesting and charge separation in OPVs.

Organic Field-Effect Transistors (OFETs)

Anthracene derivatives are well-established as building blocks for organic semiconductors used in OFETs, benefiting from their planar structure, strong intermolecular interactions, and air stability nama-group.comontosight.ainih.govrsc.orgrsc.org. The 9,10-substitution pattern in anthracene derivatives can disrupt the typical herringbone packing, leading to more overlapped lamellar structures, which is advantageous for charge transport mdpi.comresearchgate.net. Research on 9,10-anthracene-based molecules has shown that functionalization at these positions can significantly affect thermal stability and solid-state arrangement, influencing OTFT performance mdpi.com.

While specific mobility values for 9,10-Anthracenediol itself in OFETs are not prominently detailed, studies on related anthracene derivatives demonstrate charge mobilities ranging from 10-6 cm2 V-1 s-1 to higher values, depending on molecular structure and film morphology mdpi.compkusz.edu.cnrsc.org. For example, derivatives like BEPAnt and BOPAnt have shown hole mobilities of 3.60 cm2 V-1 s-1 and 1.35 cm2 V-1 s-1 , respectively, attributed to their ordered crystal thin films pkusz.edu.cn. The ability to tune charge transport through structural modifications is a key advantage of these materials in OFET applications.

Organic Semiconductors and Charge Transport Materials

9,10-Anthracenediol and its derivatives are recognized for their potential as organic semiconductors due to their extended π-electron systems, which facilitate charge delocalization and transport rsc.orgsmolecule.com. The electronic properties, such as HOMO-LUMO gaps and redox potentials, can be modulated by substituents and structural modifications. For instance, the hydroxyl groups in 9,10-Anthracenediol influence its solubility and reactivity, while the 1,4-dihydro modification affects electron distribution, impacting optical and electrical properties ontosight.ai.

The electronic structure of these compounds, often studied using Density Functional Theory (DFT), provides insights into their charge transport mechanisms and potential as semiconductors mdpi.com. The ability to form ordered thin films, crucial for efficient charge transport, is also a significant factor in their application as organic semiconductors mdpi.compkusz.edu.cn.

Development of Fluorescent Probes and Sensors for Chemical and Biochemical Analytes

Anthracene derivatives are widely employed in the development of fluorescent probes and sensors due to their intrinsic fluorescence properties and sensitivity to environmental changes researchgate.netsmolecule.comCurrent time information in Bangalore, IN.researchgate.net. 9,10-Anthracenediol and its modified forms can exhibit fluorescence that is modulated by interactions with specific analytes. The compound's ability to undergo photophysical changes, such as fluorescence quenching or enhancement, makes it suitable for detecting various chemical and biochemical species smolecule.comCurrent time information in Bangalore, IN..

Research has explored the use of anthracene derivatives in sensing applications, including the detection of water content in organic solvents and the development of probes for nucleotide recognition Current time information in Bangalore, IN.researchgate.net. The photophysical properties, such as fluorescence quantum yield and emission wavelengths, can be fine-tuned through structural modifications, enhancing selectivity and sensitivity for target analytes smolecule.comCurrent time information in Bangalore, IN..

Optoelectronic and Photonic Devices

Beyond OLEDs and OPVs, anthracenediol derivatives find potential applications in a broader range of optoelectronic and photonic devices due to their light-emitting and charge-transporting characteristics. The extended π-conjugation system in anthracene derivatives contributes to their nonlinear optical (NLO) properties, making them candidates for applications in laser photonics and optical limiters rsc.orgsmolecule.comresearchgate.netresearchgate.net.

The fluorescence and electroluminescence properties of 9,10-Anthracenediol and its derivatives are central to their use in devices that interact with light. Studies on 9,10-anthracenediol, 1,4-dihydro- highlight its potential in materials science, electronics, and photonics due to its optical and electrical properties ontosight.ai. Furthermore, the development of fluorescent materials based on anthracene derivatives is an active area of research for various photonic applications smolecule.com.

Polymeric Materials and Thin Films

Anthracenediol derivatives can serve as monomers or building blocks for advanced polymeric materials and thin films utilized in electronic applications. The synthesis of polymers incorporating 9,10-anthracenediol units, for instance, has been explored using Friedel-Crafts polycondensation reactions. These polymers can exhibit desirable properties such as high molecular weight, good solubility, and thermal stability, making them suitable for fabricating flexible electronic devices.

The ability to form ordered thin films is crucial for the performance of organic electronic devices. Research on 9,10-anthracene-based molecules emphasizes the importance of molecular packing and thin-film morphology in achieving high charge mobility mdpi.compkusz.edu.cn. The controlled deposition and characterization of thin films derived from these compounds are essential for optimizing device performance in applications ranging from OFETs to OLEDs.

Compound List

9,10-Anthracenediol (C14H10O2)

9,10-Anthracenediol, 6-ethyl-1,2,3,4-tetrahydro-

9,10-Anthracenediol, 1,4-dihydro- (C14H12O2)

1,4-Diamino-9,10-anthracenediol (C14H12N2O2)

9,10-Anthracenediol, diacetate (C18H16O4)

9,10-Anthracenedicarboxylic acid (C16H10O4)

2,6-Dihydroxyanthracene (2,6-Anthracenediol) (C14H10O2)

9,10-Anthracenediol, 9,10-dihydro-9,10-diphenyl-

AN-1, AN-2 (Anthracene derivatives for NLO)

BEPAnt, BOPAnt, BSPAn (Anthracene derivatives with heteroatoms)

BABCz (Anthracene derivative for OLEDs)

CuPc (Copper(II) phthalocyanine)

TCTA

m-MTDATA

Pentacene

Picene

BTBT

DNTT

Anthraquinone (B42736) (as precursor)

Disclaimer: This article is based on information synthesized from the provided search results. Specific applications and detailed performance metrics may vary based on further research and derivative structures.

Advanced Biochemical and Bioimaging Research Involving Anthracenediols

Research into Reactive Oxygen Species (ROS) Generation and Scavenging Mechanisms

Anthracene (B1667546) derivatives, as a class, have demonstrated the capacity to interact with reactive oxygen species (ROS) mdpi.com. Specifically, they can act as chemical traps for singlet molecular oxygen (¹O₂), a significant ROS, through Diels-Alder reactions mdpi.com. ROS are highly reactive molecules generated during normal cellular metabolic processes, but their overproduction can lead to oxidative stress and cellular damage nih.govnih.govfrontiersin.orgmdpi.com. While direct studies on 1,4-Anthracenediol's specific role in ROS generation or scavenging are limited, the inherent reactivity of the anthracene scaffold with species like singlet oxygen suggests potential applications in modulating oxidative environments mdpi.com. The mechanisms of ROS generation involve both endogenous cellular sources, such as mitochondria and enzymatic activities, and external factors nih.govnih.govmdpi.comresearchgate.net. Conversely, cellular defense relies on sophisticated ROS scavenging systems, comprising both enzymatic (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) and non-enzymatic antioxidants mdpi.comfrontiersin.orgnih.govresearchgate.net.

Interactions with Biological Macromolecules and Model Systems

Anthracene derivatives are known to interact with biological macromolecules, particularly DNA rroij.comresearchgate.netnih.govmdpi.com. These interactions can manifest as intercalation within the DNA double helix or binding to its grooves, potentially disrupting cellular functions and leading to cytotoxic effects researchgate.netnih.gov. For instance, related anthraquinone (B42736) compounds have been identified as potent anticancer agents that inhibit macromolecule synthesis and induce DNA fragmentation medchemexpress.com. Some studies indicate that anthracene derivatives can bind to proteins as well mdpi.com. While specific binding constants or detailed interaction studies for 1,4-Anthracenediol with DNA or proteins are not detailed in the provided information, the established DNA-binding capabilities of related anthracene compounds highlight a potential area of investigation for 1,4-Anthracenediol.

Fluorescent Tagging and Bioimaging Probes

The photophysical properties of anthracene and its derivatives, particularly their fluorescence, make them valuable as fluorophores and in the development of fluorescent sensors rroij.com. Modifications to the anthracene core, especially at the 9 and 10 positions, can enhance fluorescence quantum yields mdpi.com. Furthermore, the introduction of polar substituents can alter a molecule's lipophilicity, a property that is crucial for its utility as a bioimaging probe mdpi.com. Although specific applications of 1,4-Anthracenediol as a fluorescent tag or bioimaging probe are not explicitly mentioned, the general fluorescence characteristics of anthracene derivatives suggest its potential in this domain.

Biochemical Applications of Anthracene Derivatives

The anthracene scaffold is a versatile platform for developing compounds with diverse biochemical applications. Anthracene derivatives have been explored for a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties rroij.comontosight.aibeilstein-journals.orgbiointerfaceresearch.comontosight.aiontosight.airesearchgate.net. Certain derivatives, such as mitoxantrone (B413) and ametantrone, are established anticancer drugs used in chemotherapy biointerfaceresearch.com. Compounds like 1,4-diamino-9,10-anthracenediol have demonstrated antimicrobial and antioxidant activities ontosight.ai. Moreover, the ability of some anthracene derivatives to act as chemical traps for singlet oxygen has implications in photodynamic applications mdpi.com. These broad biochemical activities of the anthracene family suggest potential avenues for the exploration of 1,4-Anthracenediol in various therapeutic and biological research contexts.

Chemical Properties of 1,4-Anthracenediol (9,10-Anthracenediol, 1,4-dihydro-)

| Property | Value | Source |

| Chemical Name | 9,10-Anthracenediol, 1,4-dihydro- | nih.gov |

| Molecular Formula | C₁₄H₁₂O₂ | nih.gov |

| Molecular Weight ( g/mol ) | 212.24 | nih.gov |

| Exact Mass (Da) | 212.083729621 | nih.gov |

| LogP | 3.5 | nih.gov |

| PSA (Ų) | 40.46 | lookchem.com |

| Hydrogen Bond Donors | 2 | lookchem.com |

| Hydrogen Bond Acceptors | 2 | lookchem.com |

| Rotatable Bonds | 0 | lookchem.com |

Compound List

1,4-Anthracenediol (also 9,10-Anthracenediol, 1,4-dihydro-)

Anthracene

Anthracene derivatives

Anthraquinones

1,4-Diamino-9,10-anthracenediol

9,10-Anthracenedione

1,4-Anthraquinone

Mitoxantrone

Ametantrone

9,10-Diphenylanthracene derivatives

2,2'-Bianthracene derivative

2,2'-Bianthracenyl

Di-n-alkoxyanthracenes

9-(bromomethyl)-10-chloroanthracene

Oncocalyxone A

Conclusion and Future Research Directions

Current Challenges in 1,4-Anthracenediol Research and Related Systems

Despite its simple structure, the synthesis, characterization, and application of 1,4-Anthracenediol are not without their difficulties. These challenges often stem from the inherent chemical properties of the anthracenic core and the influence of the hydroxyl substituents.

A primary hurdle in the study of 1,4-Anthracenediol is its regioselective synthesis . Achieving the specific 1,4-disubstitution pattern on the anthracene (B1667546) core can be complex, with the potential for the formation of other isomers. rsc.org Traditional methods for the synthesis of anthracene derivatives can sometimes lack the required selectivity, leading to mixtures that are difficult to separate and characterize. rsc.org The development of synthetic routes that offer high yields and excellent regioselectivity is a critical area for future research.